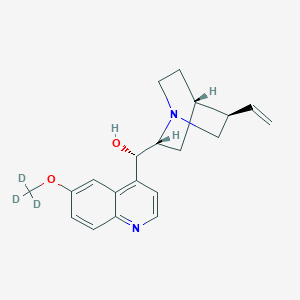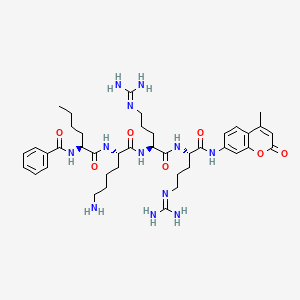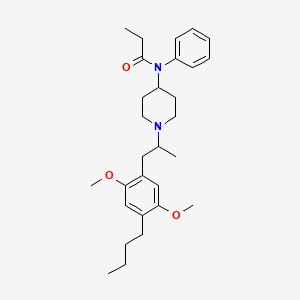
Quinidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinidine-d3 is a deuterium-labeled derivative of quinidine, a well-known class Ia antiarrhythmic agent. Quinidine itself is a stereoisomer of quinine, an alkaloid derived from the bark of the Cinchona tree. This compound retains the pharmacological properties of quinidine but is labeled with deuterium, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine-d3 involves the incorporation of deuterium into the quinidine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in quinidine with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of quinidine, ensuring that the deuterium atoms are incorporated into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure high purity and consistent labeling of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Quinidine-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its dihydro form, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinidine-N-oxide
Reduction: Dihydrothis compound
Substitution: Various quinidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Quinidine-d3 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent internal standard for mass spectrometry. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of quinidine in biological systems.
Drug Metabolism: Helps in identifying and quantifying metabolites of quinidine in biological samples.
Toxicology: Used in toxicological studies to understand the effects of quinidine and its metabolites.
Analytical Chemistry: Serves as a reference standard in various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Wirkmechanismus
Quinidine-d3, like quinidine, exerts its effects by blocking voltage-gated sodium channels (Nav1.5) in cardiac cells. This action prolongs the action potential duration and refractory period, thereby stabilizing the cardiac rhythm. This compound also inhibits potassium channels, which contributes to its antiarrhythmic properties. The molecular targets include sodium channels and potassium channels, and the pathways involved are related to the modulation of ion fluxes across the cardiac cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: A stereoisomer of quinidine, primarily used as an antimalarial agent.
Dihydroquinidine: A reduced form of quinidine with similar but distinct pharmacological properties.
Quinidine-N-oxide: An oxidized metabolite of quinidine with different biological activity.
Uniqueness of Quinidine-d3
This compound is unique due to its deuterium labeling, which enhances its utility in research applications, particularly in mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological matrices. This makes this compound an invaluable tool in pharmacokinetic and drug metabolism studies .
Eigenschaften
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1/i2D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-QMROFPFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)


![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B10783431.png)
![4-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783433.png)

![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B10783439.png)

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B10783455.png)

![4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783482.png)
